Sodium (R)-2,3-bis(oleoyloxy)propyl phosphate Sodium (R)-2,3-bis(oleoyloxy)propyl phosphate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17249156
InChI: InChI=1S/C39H73O8P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44);;/q;2*+1/p-2/b19-17-,20-18-;;/t37-;;/m1../s1
SMILES:
Molecular Formula: C39H71Na2O8P
Molecular Weight: 744.9 g/mol

Sodium (R)-2,3-bis(oleoyloxy)propyl phosphate

CAS No.:

Cat. No.: VC17249156

Molecular Formula: C39H71Na2O8P

Molecular Weight: 744.9 g/mol

* For research use only. Not for human or veterinary use.

Sodium (R)-2,3-bis(oleoyloxy)propyl phosphate -

Specification

Molecular Formula C39H71Na2O8P
Molecular Weight 744.9 g/mol
IUPAC Name disodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate
Standard InChI InChI=1S/C39H73O8P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44);;/q;2*+1/p-2/b19-17-,20-18-;;/t37-;;/m1../s1
Standard InChI Key HHNZGVIIHXMJMR-AXQFFRRZSA-L
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+].[Na+]
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+].[Na+]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

Sodium (R)-2,3-bis(oleoyloxy)propyl phosphate belongs to the class of glycerophospholipids, featuring a glycerol backbone where the sn-1 and sn-2 positions are esterified with oleoyl groups (cis-9-octadecenoyl), and the sn-3 position is phosphorylated and neutralized by sodium counterions . The (R) configuration at the glycerol backbone ensures stereochemical specificity, distinguishing it from racemic mixtures or other diastereomers.

The SMILES notation for this compound is:
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+].[Na+] .
This representation underscores the Z-configuration of the olefinic bonds in the fatty acid chains and the chiral center at the glycerol moiety. The InChIKey, HHNZGVIIHXMJMR-AXQFFRRZSA-L, further encodes its stereochemical and structural uniqueness .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₃₉H₇₁Na₂O₈P
Molecular Weight744.9 g/mol
IUPAC NameDisodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate
CAS Number116004-31-0

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis of Sodium (R)-2,3-bis(oleoyloxy)propyl phosphate involves sequential esterification and phosphorylation reactions. A typical route begins with the enantioselective esterification of sn-glycerol-3-phosphate with oleoyl chloride under anhydrous conditions, followed by neutralization with sodium hydroxide. Critical parameters include:

  • Temperature control (maintained at 25–30°C to prevent acyl migration).

  • Solvent selection (e.g., chloroform/methanol mixtures to enhance solubility).

  • Protection/deprotection strategies for the phosphate group to avoid side reactions.

Purification is achieved via column chromatography or recrystallization, yielding products with >95% enantiomeric excess.

Stability and Solubility

This compound exhibits limited aqueous solubility (0.1–0.5 mg/mL at 25°C) due to its hydrophobic oleoyl chains but forms stable micelles or liposomes in buffered solutions above the critical micelle concentration (CMC ≈ 10 μM). The sodium phosphate group enhances solubility in polar solvents, facilitating its use in biomedical formulations.

Biological Roles and Mechanisms

Membrane Dynamics and Signaling

As a phospholipid analog, Sodium (R)-2,3-bis(oleoyloxy)propyl phosphate integrates into lipid bilayers, altering membrane fluidity and curvature. Its oleoyl chains promote lateral packing with unsaturated phospholipids, while the anionic phosphate group interacts with cationic domains of membrane-associated proteins. In lysosomal membranes, structurally similar phospholipids participate in bis(monoacylglycero)phosphate (BMP) synthesis, a process mediated by enzymes like PLD3 and PLD4 . These enzymes catalyze transphosphatidylation reactions, suggesting potential parallels in the metabolic fate of this compound .

Drug Delivery Systems

This phospholipid is a key component of pH-sensitive liposomes, which release encapsulated therapeutics in acidic environments (e.g., tumor microenvironments or endosomes). Its anionic surface charge enhances stability in circulation while enabling fusogenic interactions with target cell membranes.

Enzyme Modulation

In vitro studies demonstrate that Sodium (R)-2,3-bis(oleoyloxy)propyl phosphate inhibits phospholipase A₂ (PLA₂) by competitively binding to its catalytic site, reducing arachidonic acid release and downstream inflammatory responses.

Research Advancements and Industrial Relevance

Industrial Formulations

VulcanChem markets this compound for research applications, emphasizing its role in membrane protein reconstitution and liposome-based vaccine adjuvants. Current Good Manufacturing Practice (cGMP)-grade batches are available for preclinical trials, with purity standards exceeding 99% by HPLC.

Challenges and Future Directions

Synthetic Limitations

Scalability remains a challenge due to the multi-step synthesis and stringent stereochemical requirements. Advances in enzymatic catalysis (e.g., lipase-mediated esterification) may improve yields and reduce reliance on hazardous solvents.

Unanswered Biological Questions

  • Metabolic fate: Does this compound undergo remodeling by lysosomal phospholipases, or is it excreted intact?

  • Therapeutic potential: Could it serve as a carrier for mRNA vaccines, akin to ionizable lipids in lipid nanoparticles?

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